Salicyl-glycyl-glycine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
5853-99-6 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H12N2O5/c14-8-4-2-1-3-7(8)11(18)13-5-9(15)12-6-10(16)17/h1-4,14H,5-6H2,(H,12,15)(H,13,18)(H,16,17) |
InChI Key |
YTOBMCBKPPVZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NCC(=O)O)O |
Origin of Product |
United States |
Academic Overview of Salicyl Glycyl Glycine Research
Historical Context of Salicylate-Peptide Conjugate Synthesis and Investigation
The scientific inquiry into salicylate-peptide conjugates is rooted in the long history of salicylic (B10762653) acid and its derivatives as mainstays in medicine, valued for their anti-inflammatory, anti-pyretic, and analgesic effects. cdnsciencepub.com The journey from the traditional use of willow bark to the chemical synthesis of acetylsalicylic acid (aspirin) in 1897 marked a pivotal moment in pharmacology. cdnsciencepub.com A central theme in pharmaceutical development has been the chemical modification of established bioactive compounds to improve their therapeutic profile. The conjugation of molecules with amino acids or peptides arose as a promising strategy to enhance solubility, target specific tissues, or control the release of a drug. nih.govresearchgate.net
A primary motivation for synthesizing salicylate-peptide conjugates was the creation of prodrugs—inactive compounds that are metabolized in the body to release the active therapeutic agent. nih.gov Research conducted in the 1990s specifically investigated Salicyl-glycyl-glycine for this purpose. nih.gov A key study in rabbits revealed that following rectal administration, the conjugate was efficiently broken down (hydrolyzed) by microorganisms in the cecum, resulting in a sustained release and prolonged presence of salicylic acid in the bloodstream. nih.gov This was in stark contrast to intravenous administration, after which the conjugate largely remained intact, underscoring the crucial role of the gut microbiota in activating the compound. nih.gov
Another historical impetus was the goal of creating hybrid molecules that could address biological phenomena more effectively. For example, early research into treatments for psoriasis noted that the affected skin had lower-than-normal concentrations of certain amino acids, including glycine (B1666218). google.com This led to the development of conjugates linking fumaric acid to amino acids, with the hypothesis that such compounds could have enhanced therapeutic value. google.com This principle of molecular hybridization to alter properties like water solubility and biological activity was a foundational concept for the development of compounds like this compound. google.com Foundational chemical knowledge was also built through the synthesis and characterization of related Schiff base compounds, which are formed from the reaction of salicylaldehyde (B1680747) with amino acids or peptides such as glycylglycine (B550881). ccspublishing.org.cnscirp.orgscirp.orgresearchgate.net
Contemporary Research Significance and Scope of this compound
In contemporary science, this compound and its chemical relatives are being explored for a diverse array of applications that extend well beyond the original prodrug concept. The current research significance is centered on the rational design of multifunctional molecules with highly specific biological activities. mdpi.com Studies have affirmed that this compound exhibits inherent anti-inflammatory and antioxidant properties, suggesting its potential utility in managing inflammatory conditions. ontosight.ai
The conjugation of salicylic acid to various peptides is a robust strategy for generating novel therapeutic candidates. google.comacs.org These hybrid molecules are actively investigated for their potential antibacterial, anti-inflammatory, and antifungal activities. google.commdpi.com The specific peptide sequence can be altered to fine-tune the molecule's physicochemical characteristics, such as its charge and hydrophobicity, which in turn dictates its biological function. nih.gov For instance, recent research has focused on creating N-salicyl-peptides designed to interfere with quorum sensing—the signaling process bacteria use to coordinate biofilm formation and virulence. acs.orgresearchgate.net
Furthermore, the inherent metal-chelating properties of both the salicylate (B1505791) and peptide moieties have spurred research into novel metallodrugs. rsc.org Complexes of N-salicyl-AA-picolamide (SAP) peptides with copper (II) ions have been shown to effectively cleave DNA, indicating their potential as engineered catalytic agents for therapeutic purposes. rsc.org The broader field of molecular hybridization continues to advance, with scientists developing complex salicylate conjugates as multitarget agents for diseases like Alzheimer's. mdpi.com
The dipeptide component, glycylglycine, is a valuable agent in its own right, frequently used in biochemical research as a fundamental building block for synthesizing more complex peptides and as a biological buffer. thermofisher.comtaylorandfrancis.comchemicalbook.com Its incorporation into this compound combines its biocompatible nature with the well-documented bioactivity of salicylates. taylorandfrancis.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(N-(2-hydroxybenzoyl)glycyl)glycine | ontosight.ai |
| Molecular Formula | C₁₁H₁₂N₂O₅ | ontosight.ai |
| Molecular Weight | 264.24 g/mol | ontosight.ai |
| Known Biological Activity | Anti-inflammatory, Antioxidant | ontosight.ai |
| Primary Research Application | Prodrug of salicylic acid, Peptide transport studies | nih.govchemicalbook.com |
Table 2: Selected Contemporary Research on Salicylate-Peptide Conjugates
| Research Focus | Conjugate Type | Key Findings | Source |
|---|---|---|---|
| Quorum Sensing Inhibition | N-salicyl-AAn-picolamide peptides | Di/tripeptides were found to inhibit the quorum sensing system and biofilm formation in the pathogenic bacterium Pseudomonas aeruginosa. | acs.orgresearchgate.net |
| Multitarget Drug Design | Tacrine-salicylamide hybrids | Conjugates acted as potent inhibitors of cholinesterases and β-amyloid aggregation, showing potential for Alzheimer's disease therapy. | mdpi.com |
| Metallodrug Development | N-salicyl-AA-picolamide-Cu(II) complexes | The metallopeptides demonstrated the ability to catalytically cleave supercoiled plasmid DNA, acting as artificial nucleases. | rsc.org |
| Antifungal Synergy | Peptide (YVVPW) and Salicylic Acid | The combination showed synergistic antifungal effects against Penicillium victoriae, a fungus that spoils prickly pear fruit, by targeting the cell membrane. | mdpi.com |
Synthetic Chemistry of Salicyl Glycyl Glycine and Its Analogs
Established Synthetic Pathways for Salicyl-glycyl-glycine
The direct synthesis of this compound is most commonly achieved through a condensation reaction between its constituent parts: salicylic (B10762653) acid and the dipeptide glycylglycine (B550881). evitachem.com This approach forms the core amide bond linking the carboxyl group of salicylic acid to the N-terminal amine of glycylglycine. The synthesis of the peptide backbone and its subsequent conjugation to salicylic acid can be performed using either solid-phase or solution-phase methodologies.
Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for preparing peptides and their conjugates, including those with salicylic acid. google.com The foundational principle of SPPS, pioneered by Bruce Merrifield, involves anchoring the C-terminal amino acid of a desired peptide sequence to an insoluble polymer resin. google.comcsic.es The peptide chain is then elongated through a series of repetitive cycles. Each cycle consists of deprotecting the N-terminal amine of the resin-bound amino acid, followed by the coupling of the next N-terminally protected amino acid. csic.es
Two primary chemical strategies dominate SPPS: the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies, named for the type of protecting group used for the N-α-amine. csic.es The Fmoc strategy is often preferred as the protecting group can be removed under milder, basic conditions, which is compatible with many acid-sensitive linkers and side-chain protecting groups. csic.es
For the synthesis of a salicylic acid-peptide conjugate, the peptide (e.g., glycylglycine) would first be assembled on the solid support. google.com Following the completion of the peptide sequence and removal of the final N-terminal protecting group, salicylic acid, with its carboxyl group activated, can be coupled to the free amine of the peptide. Common coupling reagents used to facilitate this amide bond formation include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives such as HOBt (N-hydroxybenzotriazole) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). beilstein-journals.org The final step involves cleaving the completed conjugate from the resin and removing any remaining side-chain protecting groups, typically with a strong acid like trifluoroacetic acid (TFA). google.comcsic.es
Solution-phase synthesis provides an alternative to SPPS and is particularly useful for large-scale production. In this approach, all reactions are carried out in a solution, and intermediates are isolated and purified after each step. fengchengroup.com
The synthesis of the glycylglycine dipeptide itself can be accomplished through various methods. One detailed method involves a two-step process starting from glycine (B1666218). google.com In the first step, glycine is heated in glycerol (B35011) to induce a cyclization reaction, forming the intermediate 2,5-piperazinedione. google.com This intermediate is then isolated and subsequently hydrolyzed under basic conditions (using sodium hydroxide) to open the ring and yield glycylglycine. google.com The final product is obtained after pH adjustment and purification. google.com
| Step | Reactants | Conditions | Product | Yield |
| 1 | Glycine, Glycerol | Stirring at 175-180°C for 50 min, followed by cooling and precipitation. | 2,5-piperazinedione | 89% |
| 2 | 2,5-piperazinedione, NaOH, HCl | Hydrolysis with 1mol/L NaOH, followed by pH adjustment to 6.0 with 2mol/L HCl. | Glycylglycine | 81% |
This table outlines a specific solution-phase synthesis of glycylglycine. google.com
Once glycylglycine is obtained, it can be conjugated with salicylic acid in solution. The optimization of this peptide bond formation is crucial for achieving high yields and purity. This typically involves the use of protecting groups for reactive functionalities not involved in the desired amide bond and the use of coupling reagents to activate the carboxyl group of salicylic acid. Standard coupling reagents such as DCC or EDC in combination with HOBt are frequently employed to facilitate an efficient reaction and minimize side reactions.
Synthesis of this compound Derivatives and Conjugates
The core structure of this compound can be modified to create a wide array of derivatives and conjugates with unique properties. These synthetic efforts include altering the peptide backbone, attaching sugar moieties, or incorporating the salicyl group into complex, folded architectures.
The covalent linkage of salicylic acid to a peptide can be achieved through several reliable chemical strategies, primarily focused on forming a stable amide bond. google.com The specific strategy often depends on whether the synthesis is performed on a solid support or in solution.
Solid-Phase Conjugation : As detailed in section 2.1.1, the peptide is typically assembled first on a resin. Salicylic acid is then introduced in the final coupling step to the N-terminus of the resin-bound peptide. google.com This method benefits from the ease of purification, as excess reagents are simply washed away. csic.es
Solution-Phase Conjugation : In this approach, both the peptide and salicylic acid are dissolved in a suitable solvent. The carboxyl group of salicylic acid is activated using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or carbodiimides (EDC) to facilitate the reaction with the peptide's N-terminal amine. mdpi.com This method is adaptable and allows for the conjugation of pre-synthesized and purified peptides.
In both strategies, the phenolic hydroxyl group of salicylic acid may need to be protected during the reaction to prevent unwanted side reactions, although its lower reactivity compared to the amine often makes this unnecessary.
Salicyl-glycoconjugates are molecules where salicylic acid or its derivatives are linked to a carbohydrate (sugar) moiety. plos.orgnih.gov The design of these molecules often aims to combine the properties of both components. A notable synthetic approach involves creating salicyl glycoconjugates that contain hydrazide and hydrazone moieties. plos.orgnih.gov
A general synthesis for these compounds begins with the preparation of a salicylic acid hydrazide. nih.gov This intermediate can then be reacted with a sugar molecule (e.g., glucose) under reflux conditions to form a salicyl-glycoconjugate linked by a hydrazone bond. mdpi.com This strategy has been used to create a series of novel compounds for biological evaluation. plos.orgnih.gov The synthesis of these derivatives showcases a modular approach where different substituted salicylic acids and various sugars can be combined to create a library of glycoconjugates. researchgate.net
Foldamers are non-natural oligomers that adopt specific, well-defined three-dimensional structures, mimicking biological molecules like proteins. acs.orgrsc.org The synthesis of foldamers containing salicylic acid has been explored to create unique helical structures. acs.orgacs.org A specific class of these molecules is the N-Salicyl-Amino Acid-Picolamide foldamers. acs.orgresearchgate.net
The synthesis of these rationally designed peptides is typically a multi-step process in solution. acs.org It begins by derivatizing salicylic acid into an N-salicyl-amino acid ester derivative through an amide bond coupling reaction with an amino acid methyl ester. acs.org In the subsequent steps, the ester group is hydrolyzed to a carboxylic acid, which is then coupled with picolylamine to yield the final picolamide-conjugated dipeptide, Sa-AA-Pico. acs.org This synthetic route allows for the incorporation of various amino acids to modulate the conformational properties of the resulting foldamer. acs.org
| Compound ID | Synthetic Steps | Reagents/Conditions | Product Form | Yield |
| 4b | 1. Amide coupling2. Ester hydrolysis3. Amide coupling | 1. Salicylic acid, Amino acid ester, Coupling agents2. LiOH3. Picolylamine, Coupling agents | White solid | 73% |
This table summarizes the synthesis and properties of compound 4b, a representative N-Salicyl-Amino Acid-Picolamide foldamer. acs.org
The successful synthesis and crystallographic analysis of these molecules confirm that the strategic placement of salicylic acid and picolylamine at opposite ends of a peptide scaffold can induce specific folded conformations. researchgate.net
Advanced Structural Characterization and Conformational Analysis
Mass Spectrometry for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For Salicyl-glycyl-glycine (C₁₁H₁₂N₂O₅), the calculated monoisotopic mass is approximately 252.07 Da. High-resolution mass spectrometry can confirm this exact mass, thereby verifying the elemental composition.
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This process is crucial for sequence confirmation in peptides. uab.edu For this compound, the most likely fragmentation pathway under collision-induced dissociation (CID) would involve the cleavage of the two amide bonds. libretexts.orgnih.gov This would produce characteristic b- and y-type ions, allowing for the unambiguous confirmation of the this compound sequence. Mass spectrometry is also highly sensitive for assessing purity, as it can detect trace amounts of impurities with different molecular weights.
Conformational Landscape and Dynamics of this compound
The conformational landscape of this compound is defined by the rotational freedom around its single bonds, particularly within the flexible glycyl-glycine linker. Glycine (B1666218), lacking a side chain, imparts significant conformational flexibility to a peptide backbone. nih.gov Studies on glycylglycine (B550881) and other glycine oligomers have shown a rich conformational landscape with multiple stable low-energy conformers governed by intramolecular hydrogen bonding. nih.govresearchgate.netvu.nl
In this compound, this landscape is further influenced by the bulky salicyl group. Intramolecular hydrogen bonds can form between the phenolic hydroxyl group or the salicyl carbonyl and the amide protons or oxygens of the peptide backbone. These interactions can stabilize specific folded conformations over more extended ones.
Structure Activity Relationship Sar Investigations of Salicyl Glycyl Glycine
Identification of Key Structural Motifs for Biological Activity
The biological activity of Salicyl-glycyl-glycine is dictated by the interplay of its constituent parts: the salicylate (B1505791) head, the glycine (B1666218) linker, and the terminal glycine residue. Investigations into related salicyl-amino acid conjugates have revealed several key structural motifs that are critical for their biological effects.
The salicylate moiety is a primary determinant of activity. The phenolic hydroxyl group and the carboxylic acid group are essential for the anti-inflammatory and other biological properties of salicylic (B10762653) acid. youtube.com Studies on various salicylic acid derivatives have shown that the relative position of these two groups is critical. youtube.com Furthermore, substitutions on the aromatic ring can significantly influence activity. For instance, the introduction of a halogen atom, such as chlorine, at the 5-position of the salicylic acid ring has been shown to enhance the inhibitory activity of some derivatives against certain biological targets. nih.gov Amidation of the carboxylic acid group of salicylic acid has also been found to increase its ability to suppress the expression of NFκB dependent luciferase. nih.gov
The amino acid or peptide component also plays a pivotal role. In N-salicyl-amino acid derivatives isolated from Pseudomonas sp., the nature of the amino acid directly influences the biological activity profile. For example, derivatives containing a threonine residue have been identified. nih.gov The conjugation of salicylic acid with different amino acids, such as L-tyrosine and taurine, has been shown to yield compounds with significant analgesic and anti-inflammatory activity. researchgate.net
The following table summarizes the impact of key structural motifs on the biological activity of salicyl-amino acid derivatives based on available research.
| Structural Motif | Modification | Impact on Biological Activity |
| Salicylate Ring | Amidation of the carboxylic group | Increased suppression of NFκB dependent luciferase expression nih.gov |
| Substitution of chlorine at the 5-position | Enhanced inhibitory activity nih.gov | |
| Amino Acid Conjugate | Conjugation with L-tyrosine | High analgesic and anti-inflammatory activity researchgate.net |
| Conjugation with Threonine | Identified in bioactive natural products nih.gov |
Modulation of Bioactivity through Targeted Chemical Modification
Targeted chemical modification of the this compound scaffold offers a powerful strategy to modulate its bioactivity, including its potency, selectivity, and pharmacokinetic properties. Such modifications can be directed at the salicylate ring, the peptide backbone, or the terminal functional groups.
Conjugating bioactive molecules to amino acids or peptides is a recognized method for enhancing their therapeutic properties. mdpi.com For this compound, this could involve several approaches:
Modification of the Salicylate Ring: Altering the substitution pattern on the benzene (B151609) ring of the salicylic acid moiety can fine-tune its electronic and steric properties, thereby influencing its interaction with biological targets. For example, as seen with other salicylates, introducing electron-withdrawing or electron-donating groups can modulate activity.
N- and C-Terminal Modification: The terminal amino and carboxyl groups of the glycyl-glycine portion can be modified to improve stability or cell permeability. For example, N-acetylation or C-terminal amidation can protect against enzymatic degradation.
A study on N-(5-chlorosalicyloyl)phenethylamine demonstrated that modifications to the amide portion of a salicylamide (B354443) derivative can lead to compounds with greater potencies for inhibiting NFκB activity. nih.gov This highlights the potential for modulating the bioactivity of this compound through targeted chemical changes to the peptide linker.
Rational Design Principles for Novel Salicyl-Peptide Constructs
The rational design of novel salicyl-peptide constructs is guided by an understanding of the SAR and the principles of medicinal chemistry. The goal is to create new molecules with improved therapeutic profiles. Key principles for the rational design of such constructs include:
Target-Oriented Design: The design process should begin with a specific biological target in mind. For instance, if the goal is to inhibit a particular enzyme, the salicyl-peptide can be designed to mimic the substrate or to interact with key residues in the active site. The design of salicylate-based compounds as inhibitors of methionine aminopeptidase (B13392206) (MetAP) serves as an example of this approach. nih.gov
Structure-Based Design: When the three-dimensional structure of the target is known, computational methods such as molecular docking can be used to predict how different salicyl-peptide analogs will bind. This allows for the in-silico screening of virtual libraries of compounds before their synthesis, saving time and resources.
Peptidomimetic Strategies: To overcome some of the limitations of peptides as drugs (e.g., poor oral bioavailability and rapid degradation), peptidomimetic approaches can be employed. nih.gov This involves modifying the peptide backbone to make it more resistant to enzymatic cleavage while retaining the key pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the structural properties of a series of salicyl-peptide analogs and their biological activity. creative-peptides.comnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.
The development of peptide-based inhibitors for protein-protein interactions (PPIs) offers a relevant framework for the rational design of salicyl-peptides. researchgate.netnih.gov By identifying the "hotspot" residues involved in a PPI, salicyl-peptide constructs could be designed to mimic these interactions and disrupt the PPI.
Biochemical and Molecular Mechanisms of Action
Interaction with Biological Targets and Macromolecules
The interaction of Salicyl-glycyl-glycine with biological systems is dictated by its chemical structure, which allows for a range of molecular interactions. These interactions are foundational to its broader biological effects.
Studies on Glycine-Gated Ion Channels and Receptor Complexes
Glycine-gated ion channels, also known as glycine (B1666218) receptors (GlyRs), are critical components of inhibitory neurotransmission, particularly in the spinal cord and brainstem. These receptors are ligand-gated channels that, upon binding to glycine, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decreased likelihood of firing an action potential.
While direct studies on the interaction between this compound and GlyRs are not extensively documented, the presence of glycine residues within the molecule suggests a potential for interaction. The terminal glycine's carboxyl group and the internal peptide bonds could theoretically engage with the receptor's binding pocket, though the bulky salicylate (B1505791) group would significantly influence any such binding affinity and efficacy compared to the endogenous ligand, glycine. Further research is required to determine if this compound acts as an agonist, antagonist, or allosteric modulator of these crucial ion channels.
Analysis of Non-Covalent Molecular Interactions in Aqueous Systems
In an aqueous physiological environment, the structure of this compound facilitates several types of non-covalent interactions that govern its solubility, stability, and ability to bind to biological targets. These interactions are crucial for understanding its molecular behavior.
Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The carboxyl and hydroxyl groups of the salicylate moiety, as well as the amide groups of the peptide backbone and the terminal carboxyl group, can act as both hydrogen bond donors and acceptors. This allows for interaction with water molecules and the functional groups of amino acid residues in proteins.
Van der Waals Forces: The phenyl ring of the salicylate group provides a nonpolar surface capable of engaging in van der Waals interactions, including London dispersion forces, with hydrophobic pockets of target proteins.
Ionic Interactions: Depending on the ambient pH, the carboxyl groups can be deprotonated, carrying a negative charge and enabling ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine on protein surfaces.
π-Stacking: The aromatic ring of the salicylate component can participate in π-π stacking interactions with other aromatic residues such as phenylalanine, tyrosine, or tryptophan in a protein's binding site.
These non-covalent forces collectively determine the binding orientation and affinity of this compound for its molecular targets.
Modulation of Cellular and Subcellular Processes
The biological effects of this compound are realized through its influence on various cellular activities, from proliferation to intracellular signaling. These effects are largely attributable to the distinct actions of its salicylate and glycyl-glycine components.
Influence on Specific Cellular Proliferation Mechanisms, exemplified by Spermatogonial Stem Cells
Research has highlighted the significant role of the glycyl-glycine dipeptide in cellular proliferation, particularly in the context of spermatogonial stem cells (SSCs). nih.govnih.gov SSCs are essential for continuous spermatogenesis and male fertility, and their proliferation is critically dependent on factors like glial cell line-derived neurotrophic factor (GDNF). nih.govnih.gov
A metabolomic study revealed that in the absence of GDNF, the levels of several metabolites, including glycyl-glycine, decrease significantly in SSCs. nih.gov Supplementing the culture with glycyl-glycine was found to rescue the proliferation of these GDNF-deprived SSCs. nih.govresearchgate.netspandidos-publications.com This finding suggests that the glycyl-glycine moiety of this compound plays an important role in supporting the proliferation of this specific stem cell population, although it does not appear to be required for their self-renewal. nih.govnih.gov
| Condition | Key Observation | Impact on SSCs | Reference |
|---|---|---|---|
| GDNF Deprivation | Metabolomic analysis showed a significant decrease in 11 metabolites, including glycyl-glycine. | Impaired SSC proliferation. | nih.gov |
| Addition of Glycyl-glycine to GDNF-deprived culture | Significantly rescued the proliferation of impaired SSCs. | Restored proliferation, but did not alter the expression of self-renewal genes. | nih.govnih.gov |
Impact on Endogenous Oxidative Stress Pathways
The salicylate component of this compound is structurally related to compounds known to influence oxidative stress. Salicylic (B10762653) acid itself possesses antioxidant properties. Furthermore, glycine, a component of the molecule, is a precursor for the synthesis of glutathione (B108866), a major endogenous antioxidant. Therefore, it is plausible that this compound could modulate oxidative stress pathways by scavenging reactive oxygen species via its phenolic ring and by supporting the cellular antioxidant capacity through the glycine residues.
Effects on Intracellular Signaling Cascades, including NF-κB Regulation
A well-established mechanism of action for salicylates is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govclinicaleducation.org NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.gov
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. nih.gov Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for degradation, freeing NF-κB to translocate to the nucleus and activate gene expression. nih.gov The salicylate moiety of this compound can inhibit this process. Studies on sodium salicylate and aspirin (B1665792) have shown that they prevent the degradation of IκB, thus locking NF-κB in the cytoplasm and inhibiting its activity. nih.govclinicaleducation.org This action is independent of cyclooxygenase (COX) inhibition and is a key part of the anti-inflammatory effects of salicylates. nih.govwikipedia.org
| Step in NF-κB Pathway | Action of Salicylate | Outcome | Reference |
|---|---|---|---|
| Activation of IκB Kinase (IKK) | May inhibit IKK activity. | Prevents phosphorylation of IκB. | clinicaleducation.org |
| Degradation of IκB | Inhibits signal-induced degradation of IκB. | NF-κB remains bound to IκB. | nih.gov |
| Nuclear Translocation of NF-κB | NF-κB is retained in the cytosol. | Prevents binding to DNA and gene transcription. | nih.gov |
Enzymatic Degradation and Metabolic Fate Studies
The metabolic journey of this compound, a tripeptide conjugate of salicylic acid, is governed by enzymatic processes that cleave its peptide bonds, releasing its constituent molecules. The fate of this compound is intrinsically linked to the enzymes that recognize and hydrolyze peptide linkages, ultimately influencing the bioavailability and excretion pathways of salicylate and glycine.
Hydrolysis Pathways of this compound Conjugates
The primary route for the metabolism of this compound is expected to be hydrolysis, a process that breaks the amide bonds linking the salicylic acid and glycine residues. This degradation can theoretically occur at two distinct points: the bond between the salicyl group and the first glycine residue, or the peptide bond between the two glycine residues. This process is analogous to the breakdown of other xenobiotic-peptide conjugates, which are sequentially metabolized to release the xenobiotic core. nih.gov
The enzymatic cleavage would release salicylic acid and the dipeptide glycyl-glycine, or alternatively, salicyl-glycine and a single glycine molecule. Subsequent action by peptidases would further break down the remaining peptide fragments into free salicylic acid and glycine. This stepwise hydrolysis ensures the eventual liberation of all three initial components, allowing them to enter their respective metabolic pathways.
Role of Glycyl Aminopeptidases in Peptide Cleavage and Specificity
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. Glycyl aminopeptidases, specifically, show a preference for hydrolyzing substrates containing an N-terminal glycine residue. researchgate.net In the context of this compound metabolism, once the salicyl group is removed, the resulting glycyl-glycine dipeptide becomes a substrate for these enzymes.
Furthermore, certain peptidases may exhibit activity directly on the this compound molecule. The specificity of these enzymes is crucial; for instance, a dipeptidase might catalyze the hydrolysis of the glycyl-glycine bond. nih.gov The rate and extent of cleavage are highly dependent on the enzyme's structural affinity for the peptide conjugate. nih.gov Research on enzymes from various sources, such as Actinomucor elegans, has identified glycine aminopeptidases that efficiently hydrolyze glycine-containing substrates, suggesting a potential role for such enzymes in the degradation of this compound. researchgate.net
Influence on Salicylate Conjugation and Excretion Pathways
Once hydrolysis liberates free salicylic acid, its metabolic fate follows well-established pathways. The primary route of salicylate catabolism is conjugation, which enhances its water solubility and facilitates renal excretion. nih.govreactome.org The two main conjugation reactions involve glycine and glucuronic acid.
The conjugation with glycine, catalyzed by glycine N-acyltransferase, results in the formation of salicyluric acid. researchgate.net This is a major route of salicylate metabolism, accounting for a significant fraction of its elimination. nih.govreactome.org The availability of glycine can be a rate-limiting factor in this process, and conditions of salicylate overdose can lead to the depletion of plasma glycine. nih.gov The release of two glycine molecules from the degradation of this compound could potentially support this conjugation pathway by increasing the local glycine pool.
The other major pathway is the formation of salicyl phenolic glucuronide and salicyl acyl glucuronide. The table below summarizes the primary metabolic pathways for salicylate following its release from the parent compound.
| Metabolic Pathway | Key Enzyme | Resulting Metabolite | Significance |
|---|---|---|---|
| Glycine Conjugation | Glycine N-acyltransferase (GLYAT) | Salicyluric Acid | Major route of elimination, accounting for 20-65% of products. nih.govreactome.org |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Salicyl Phenolic Glucuronide | Significant pathway for excretion. |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Salicyl Acyl Glucuronide | Contributes to overall elimination. |
| Hydroxylation | Cytochrome P450 enzymes | Gentisic Acid | A minor metabolic pathway. nih.govreactome.org |
In Vitro Enzymatic Stability and Degradation Kinetics
The stability of this compound in a biological system is determined by its susceptibility to enzymatic degradation. In vitro studies using purified enzymes or tissue homogenates are essential for characterizing its degradation kinetics. The rate of hydrolysis would likely follow Michaelis-Menten kinetics, dependent on substrate concentration, enzyme concentration, pH, and temperature.
Kinetic analyses of similar compounds, such as glycylglycine (B550881), have shown that peptide transport and hydrolysis are distinct processes with their own kinetic parameters (Km and Vmax). nih.gov Studies comparing the reactivity of glycine, diglycine, and triglycine (B1329560) in other chemical reactions have shown that reactivity can increase with peptide length, suggesting that this compound may be readily degraded. nih.gov The degradation kinetics would be crucial for understanding the compound's half-life and the rate at which it can deliver salicylic acid and glycine to target tissues.
The following interactive table provides a hypothetical representation of the enzymatic degradation of this compound over time in an in vitro assay.
| Time (minutes) | This compound Concentration (µM) | Salicylic Acid Released (µM) | Glycine Released (µM) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 10 | 75 | 25 | 50 |
| 20 | 50 | 50 | 100 |
| 30 | 25 | 75 | 150 |
| 60 | 5 | 95 | 190 |
Engagement with Broader Biochemical Pathways and Systems
The metabolic products of this compound, namely salicylic acid and glycine, are not inert end-products but are active participants in broader biochemical networks. The glycine molecules, in particular, serve as important precursors and signaling molecules in fundamental cellular processes.
Interplay with One-Carbon Metabolism and Methyl Donor Regulation
The two glycine molecules released from the degradation of this compound directly fuel one-carbon (1C) metabolism. This metabolic network is a crucial system for the transfer of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate), lipids, and for methylation reactions. nih.govnih.gov
The primary entry point for glycine into this pathway is the mitochondrial Glycine Cleavage System (GCS). nih.govwikipedia.orgreactome.org The GCS is a multi-enzyme complex that catalyzes the oxidative degradation of glycine into carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). nih.govnii.ac.jp
This 5,10-CH₂-THF is a central node in 1C metabolism. It can be used for:
Nucleotide Synthesis: Providing the carbon atoms for the synthesis of purines and thymidylate, essential for DNA replication and repair. nii.ac.jpmdpi.com
Methionine Regeneration: It can be reduced to 5-methyltetrahydrofolate (5-CH₃-THF), which then donates its methyl group to homocysteine to regenerate methionine. nih.gov
The regenerated methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for nearly all cellular methylation reactions, including DNA methylation and histone methylation, which are key epigenetic regulatory mechanisms. mdpi.comnih.gov Therefore, by supplying glycine to the GCS, the metabolism of this compound can influence the cellular methylation potential and epigenetic regulation. The enzyme glycine N-methyltransferase (GNMT) also plays a role in regulating SAM levels, and its activity can be modulated by folate derivatives, linking glycine metabolism directly to the regulation of methyl groups. nih.govnih.gov
The key components of the Glycine Cleavage System are outlined in the table below.
| Protein Component | Enzyme Name | Function in Glycine Cleavage |
|---|---|---|
| P-protein | Glycine dehydrogenase (decarboxylating) | Catalyzes the decarboxylation of glycine. nih.govreactome.org |
| H-protein | Lipoamide-containing protein | Carries the aminomethyl intermediate from the P-protein to the T-protein. nih.govwikipedia.org |
| T-protein | Aminomethyltransferase | Transfers the one-carbon unit to tetrahydrofolate (THF), forming 5,10-CH₂-THF and releasing ammonia. nih.govreactome.org |
| L-protein | Dihydrolipoamide dehydrogenase | Reoxidizes the H-protein, transferring electrons to NAD⁺ to form NADH. nih.govreactome.org |
Contribution to Glutathione Biosynthesis Pathways
The synthesis of the vital antioxidant glutathione (GSH) is a two-step, ATP-dependent process that occurs in the cytosol. nih.govresearchgate.net This pathway relies on the availability of three amino acid precursors: glutamate (B1630785), cysteine, and glycine. elifesciences.org The glycine component of this compound can serve as a substrate for the final step of this synthesis.
The initial and rate-limiting step is the formation of the dipeptide γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by the enzyme glutamate-cysteine ligase (GCL). nih.govelifesciences.org Following this, the second enzyme, glutathione synthase (GS), catalyzes the addition of glycine to γ-glutamylcysteine, completing the synthesis of glutathione (γ-L-glutamyl-L-cysteinylglycine). nih.govelifesciences.org Therefore, the availability of glycine is essential for the cell's capacity to produce glutathione, a key molecule for defending against oxidative stress, detoxifying xenobiotics, and regulating various cellular functions. nih.gov
| Step | Enzyme | Substrates | Product |
|---|---|---|---|
| 1 (Rate-limiting) | Glutamate-cysteine ligase (GCL) | Glutamate, Cysteine | γ-glutamylcysteine |
| 2 | Glutathione synthase (GS) | γ-glutamylcysteine, Glycine | Glutathione (GSH) |
Modulation of Heme Biosynthesis Pathways and Mitochondrial Activity
Research has identified that the salicylic acid component of this compound can directly interact with and modulate a critical mitochondrial pathway: heme biosynthesis. Ferrochelatase (FECH), a homodimeric enzyme located in the mitochondria, has been identified as a molecular target of salicylic acid. researchgate.netnih.gov FECH catalyzes the terminal step in the heme biosynthetic pathway, which involves the insertion of ferrous iron into protoporphyrin IX to form heme. researchgate.net
| Parameter Measured | Effect of Salicylic Acid Treatment | Associated Pathway |
|---|---|---|
| Heme Content | Inhibited/Reduced researchgate.netresearchgate.net | Heme Biosynthesis |
| NAD(P)H Content | Decreased researchgate.net | Mitochondrial Respiration |
| Mitochondrial Membrane Potential | Decreased (after 48 hours) researchgate.net | Mitochondrial Health/Activity |
Glycine Cleavage System and its Role in Catabolism
The catabolism of the glycine portion of this compound is primarily carried out by the Glycine Cleavage System (GCS). This multi-enzyme complex is located on the inner mitochondrial membrane and represents the major pathway for glycine breakdown in vertebrates. nih.govfoundationnkh.orgresearchgate.net The GCS is composed of four proteins that work in concert to break down glycine into simpler molecules. nih.govfoundationnkh.org
The process involves the decarboxylation of glycine, releasing carbon dioxide, while the remaining aminomethyl moiety is transferred to the H-protein. nih.govmdpi.com This moiety is then further processed, yielding ammonia and transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. nih.govmdpi.com This latter product is physiologically significant as it can be used in the biosynthesis of purines, thymidylate, and methionine. nih.gov The GCS, therefore, not only serves to catabolize excess glycine but also links glycine metabolism to one-carbon metabolism, a fundamental process for the synthesis of key cellular components. mdpi.com Dysregulation of the GCS can lead to an accumulation of glycine, as seen in disorders like non-ketotic hyperglycinemia. nih.gov
| Protein Component | Gene (Human) | Function |
|---|---|---|
| P-protein (Glycine dehydrogenase) | GLDC | Catalyzes the pyridoxal-phosphate-dependent decarboxylation of glycine. nih.govmdpi.com |
| H-protein (Lipoic acid-containing protein) | GCSH | Acts as a shuttle, carrying the aminomethyl intermediate from the P-protein to the T-protein. nih.govfoundationnkh.org |
| T-protein (Aminomethyltransferase) | AMT | Transfers the one-carbon unit from the H-protein to tetrahydrofolate (THF). nih.govmdpi.com |
| L-protein (Dihydrolipoamide dehydrogenase) | DLD | A common component that regenerates the oxidized form of the H-protein. nih.gov |
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Compound Analysis and Separation
Chromatographic techniques are essential for the analysis and purification of peptide-based compounds like Salicyl-glycyl-glycine. The separation of peptides is governed by their physicochemical properties, including size, net charge, and hydrophobicity. High-performance liquid chromatography (HPLC) is a particularly versatile method for both the isolation and characterization of peptides from complex mixtures. nih.gov The most common mode used for peptide purification is reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. nih.govbachem.com
In a typical RP-HPLC setup, a nonpolar stationary phase (often C18-modified silica) is used with a polar mobile phase. bachem.com Polar contaminants are eluted first, and by gradually increasing the concentration of an organic solvent like acetonitrile (B52724) in the mobile phase, the polarity of the eluent is decreased. bachem.com This causes compounds to elute in order of increasing hydrophobicity, allowing for the separation of the target peptide from various synthesis-related impurities. bachem.com Other HPLC modes, such as ion-exchange (IEX) and size-exclusion (SEC), can also be employed, separating peptides based on charge and size, respectively. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of peptides and their derivatives. phmethods.net For a compound such as this compound, RP-HPLC would be the standard method. bachem.com The retention of the peptide is influenced by its amino acid composition and sequence. bachem.com The process involves injecting the sample onto the column and eluting it with a gradient of increasing organic solvent, typically acetonitrile containing a modifier like trifluoroacetic acid (TFA). bachem.com
Developing a robust HPLC method for a specific peptide requires a systematic approach, often starting with screening different stationary phases and mobile phase conditions. phenomenex.com The pH of the mobile phase is a critical parameter, as it affects the charge state and, consequently, the retention time of the peptide. phenomenex.com While specific methods for this compound are not prominently documented, a method can be designed based on established principles for peptide analysis. For instance, a shallow gradient, where the organic solvent concentration increases by about 1% per minute, is often effective for separating peptides. phenomenex.com Detection is commonly performed using UV absorbance at 210–220 nm, which corresponds to the peptide backbone. bachem.com
| Parameter | Typical Condition | Purpose/Rationale |
|---|---|---|
| Column (Stationary Phase) | Reversed-Phase C18 or C8 | Separates based on hydrophobicity; C18 is standard for many peptides. bachem.com |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acts as an ion-pairing agent to improve peak shape. bachem.com |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent used to elute the peptide from the column. bachem.com |
| Gradient | Shallow gradient, e.g., 5% to 60% B over 30-60 min | Provides effective separation of peptides with similar properties. phenomenex.com |
| Flow Rate | ~1.0 mL/min (analytical) | Standard flow rate for analytical-scale columns. |
| Detection | UV at 210-220 nm | Detects the peptide bonds, providing a general method for peptide quantification. bachem.com |
| Column Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times. |
Physicochemical Techniques for Assessing Molecular Interactions in Solution
The behavior of peptides in solution is dictated by a complex interplay of interactions between the solute and solvent molecules. Physicochemical characterization is crucial for understanding these interactions, which influence properties like solubility and stability. pepdd.comresearchgate.net Techniques that measure volumetric and transport properties, such as density and viscosity, provide valuable insights into solute-solvent and solute-solute interactions. researchgate.net These measurements can be used to derive parameters that describe the hydration of the molecule and its effect on the structure of the surrounding solvent (water). researchgate.net
Density measurements are a foundational technique for studying the volumetric properties of solutions. By precisely measuring the density of solutions at various concentrations, one can calculate the apparent molar volume, which reflects the volume occupied by the solute and the changes it induces in the solvent structure. zenodo.org These measurements are typically performed using a vibrating-tube densimeter. researchgate.net
Conductivity measurements provide information about the behavior of ionic species in solution. For peptides, which can carry a net charge depending on the pH and their amino acid composition, conductivity can be used to study ionization and interactions with other ions.
Spectroscopic techniques offer a window into the molecular level. For instance, FTIR spectroscopy can be used to investigate the hydrogen bonding network of water molecules in the hydration shell of a peptide. mdpi.com This can reveal how the peptide influences the structure and strength of hydrogen bonds in its immediate vicinity, distinguishing between the effects of different parts of the molecule, such as the peptide backbone versus side chains. mdpi.com
Apparent molar volume (VΦ) is a key parameter derived from density data that helps in understanding solute-solvent interactions. researchgate.net It is calculated from the densities of the solution and the pure solvent. By extrapolating the apparent molar volume to infinite dilution, the limiting apparent molar volume (VΦ0) is obtained, which represents the volume of the solute without any solute-solute interactions and is sensitive to solute-solvent interactions. zenodo.org Studies on glycine (B1666218) and its peptides show that these values provide insight into the electrostriction of water by the charged termini and the hydration of the peptide backbone. researchgate.netacs.org
The hydration number (nH) is defined as the number of water molecules associated with a solute molecule. wikipedia.org It quantifies the extent of the solute's hydration shell. This parameter can be calculated from volumetric, compressibility, or viscosity data. acs.org The hydration of peptides is a complex phenomenon, involving interactions with both the charged termini and the polar peptide backbone. nih.gov The hydration number is not a fixed value and can be influenced by factors like concentration and the presence of other solutes. nih.gov Theoretical models and experimental data for simple peptides like diglycine (glycyl-glycine) provide a basis for understanding the hydration of more complex structures. scispace.commdpi.com
| Compound | Parameter | Value | Temperature | Reference |
|---|---|---|---|---|
| Glycine | Limiting Apparent Molar Volume (VΦ0) | 43.19 cm³/mol | 298.15 K (25 °C) | zenodo.org |
| Glycylglycine | Limiting Apparent Molar Volume (VΦ0) | 76.16 cm³/mol | 298.15 K (25 °C) | acs.org |
| Glycylglycine | Hydration Number (nH) | ~3.7 | 298.15 K (25 °C) | Calculated from viscosity data in related studies. |
Enzymatic Assay Development and Characterization for Salicylate-Related Compounds
Enzymatic assays provide a highly specific and sensitive method for the quantification of specific compounds in biological samples. For salicylate (B1505791) and related molecules, assays have been developed based on the enzyme salicylate monooxygenase (also known as salicylate hydroxylase). nih.govresearchgate.net This flavin-dependent monooxygenase catalyzes the decarboxylative hydroxylation of salicylate to produce catechol. wikipedia.orgmedchemexpress.comresearchgate.net
A common approach involves a two-step reaction. First, salicylate monooxygenase, in the presence of the cofactor NADH, converts salicylate to catechol. nih.govresearchgate.net In the second step, the newly formed catechol is reacted with another compound, such as 4-aminophenazone or 4-aminophenol, under alkaline conditions to produce a colored product that can be measured spectrophotometrically. nih.govresearchgate.net This type of assay is rapid, precise, and shows good correlation with HPLC methods. nih.govresearchgate.net It is also highly specific and is not subject to interference from many other structurally related compounds. nih.gov
Another relevant enzyme in the metabolism of salicylate-related compounds is Glycine N-acyltransferase (GLYAT). wikipedia.org This mitochondrial enzyme is involved in the detoxification of xenobiotics by catalyzing the conjugation of an acyl-CoA molecule (like benzoyl-CoA, derived from benzoic acid) with glycine. wikipedia.orgmdpi.com This process forms N-acylglycines, such as hippuric acid. wikipedia.org The enzyme can also conjugate salicylate. mdpi.comuniprot.org Characterization of this enzyme involves determining its kinetic parameters (kcat/Km) for various substrates to understand its efficiency and specificity. nih.gov Such enzymatic systems are crucial for understanding the metabolic fate of salicylate derivatives in biological systems.
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as Salicyl-glycyl-glycine, might interact with a protein target.
In the context of this compound, which is a prodrug of salicylic (B10762653) acid, relevant protein targets would include cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. Docking studies on salicylic acid derivatives have provided insights into their binding mechanisms. For instance, research on various ester analogs of salicylic acid has shown that these molecules can fit into the hydrophobic channel of the COX active site, forming interactions with key residues. nih.gov Similarly, molecular docking of salicylic acid derivatives containing metronidazole (B1676534) against Staphylococcus aureus Tyrosyl-tRNA synthetase revealed probable binding models within the enzyme's active site. nih.gov
| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | The terminal carboxyl group of the glycyl-glycine chain could be deprotonated at physiological pH, allowing for ionic interactions with positively charged residues like lysine (B10760008) or arginine on the protein surface. |
Quantum Chemical Calculations, including Density Functional Theory (DFT), for Conformational and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These calculations can provide valuable information about the conformational preferences, charge distribution, and reactivity of this compound.
A DFT analysis of this compound would likely focus on several key aspects:
Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule. This would involve studying the rotational barriers around the amide bonds and the bond connecting the salicylate (B1505791) ring to the peptide chain.
Electronic Properties: Calculating properties such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.
Table 2: Predicted Focus of DFT Calculations on this compound
| Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D arrangement of the atoms. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and helps predict sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | Can be compared with experimental infrared and Raman spectra to confirm the structure. |
Predictive Modeling of Structure-Activity Relationships and Biological Effects
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound has not been identified in the literature, the principles of QSAR are highly relevant to understanding its function as an NSAID prodrug.
QSAR studies on NSAIDs often reveal that properties like lipophilicity (expressed as log P) are crucial for their activity, as they influence the ability of the drug to cross biological membranes and reach its target. researchgate.netresearchgate.net For a prodrug like this compound, the goal is often to modify these physicochemical properties to improve drug delivery or reduce side effects. nih.gov The addition of the polar glycyl-glycine moiety to salicylic acid would significantly decrease its lipophilicity compared to the parent drug.
A hypothetical QSAR study for a series of salicylate-peptide conjugates, including this compound, would involve:
Dataset Collection: Synthesizing and testing a series of related compounds for a specific biological activity (e.g., COX inhibition or anti-inflammatory effect).
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., log P), and topological (e.g., connectivity indices).
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.
Such a model could predict the activity of new, unsynthesized salicylate-peptide conjugates and guide the design of more effective prodrugs.
Simulations of Molecular Dynamics in Complex Biological Environments
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into how this compound would behave in a complex biological environment, such as in an aqueous solution or near a cell membrane.
MD simulations of salicylate have shown that it interacts with lipid bilayers by positioning itself at the water-lipid interface. nih.gov This interaction can affect the structural and electrical properties of the membrane. The presence of the hydrophilic and flexible glycyl-glycine chain in this compound would likely alter this behavior. The peptide moiety would likely prefer to remain in the aqueous phase, potentially anchoring the salicylate portion at the membrane surface. This could influence the rate at which the molecule penetrates the membrane.
MD simulations could be used to investigate several aspects of this compound's behavior:
Solvation and Conformation: How the molecule's shape and flexibility are influenced by its interactions with surrounding water molecules.
Membrane Permeation: The energetic barriers and pathways for the molecule to cross a lipid bilayer, which is crucial for its absorption and distribution in the body.
Protein-Ligand Dynamics: Once bound to a target protein, MD simulations can reveal the stability of the complex and the specific interactions that are maintained over time. This can provide a more dynamic picture than the static view offered by molecular docking.
By simulating the dynamic behavior of this compound, researchers could gain a deeper understanding of its mechanism of action as a prodrug, from its interaction with biological membranes to its binding to therapeutic targets.
Q & A
Q. How can researchers ensure their study on this compound addresses a literature gap?
- Methodological Answer : Conduct a systematic review using PICO framework (Population: target molecules; Intervention: functionalization; Comparison: existing peptides; Outcome: binding efficiency). Tools like PRISMA can guide literature screening, while FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help refine hypotheses .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
